molecular formula C13H9N5S B5567460 9-(4-methylphenyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine

9-(4-methylphenyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine

Cat. No. B5567460
M. Wt: 267.31 g/mol
InChI Key: BFNIBJNLZFMQCB-UHFFFAOYSA-N
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Description

“9-(4-methylphenyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine” is a chemical compound with the molecular formula C13H9N5S . It has an average mass of 267.309 Da and a monoisotopic mass of 267.057861 Da . Thienopyrimidine derivatives, such as this compound, are important and widely represented in medicinal chemistry as they are structural analogs of purines .


Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves various methods . A novel series of 6-cinnamoyl-4-arylaminothienopyrimidines was synthesized in 2020 . They were evaluated as anticancer agents and displayed highly potent cytotoxic activity in comparison to erlotinib . Thieno[2,3-d]pyrimidine derivatives and thieno[3,2-d]pyrimidine derivatives were created .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C13H9N5S . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .


Chemical Reactions Analysis

Thienopyrimidine derivatives have various biological activities . They are known to inhibit various enzymes and pathways . The antineoplastic activity of these compounds against prostate cancer (PC3) was shown .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular formula C13H9N5S . It has an average mass of 267.309 Da and a monoisotopic mass of 267.057861 Da .

Scientific Research Applications

Antimicrobial Activity

The antimicrobial potential of compounds containing the thienopyrimidine moiety, including structures related to 9-(4-Methylphenyl)Tetrazolo[1,5-c]Thieno[3,2-e]Pyrimidine, has been explored. Research indicates that new heterocyclic compounds with thienopyrimidine derivatives exhibit significant antibacterial and antifungal activities. This includes the synthesis of tetrazolo[1,5-a;1′,5′-c]pyrimidine and related compounds, which showed high antibacterial and antifungal properties upon evaluation (Tolba et al., 2017).

Pharmacological Properties

Annelated pyrimidine derivatives, including pyrazolo[3,4-d]-pyrimidine and ditetrazolo[1,5-a;1′,5′-c]pyrimidine, have been synthesized and studied for their pharmacological properties. These compounds were prepared to investigate their potential pharmacological effects, highlighting the relevance of tetrazolopyrimidine structures in medicinal chemistry research (Aly A. Aly, 2005).

Anticancer and Antiviral Activities

Thieno-fused 7-deazapurine ribonucleosides, closely related to thienopyrimidine derivatives, have shown significant in vitro cytostatic and antiviral activities. These include derivatives from 4-substituted thieno[2',3':4,5]pyrrolo[2,3-d]pyrimidines and thieno[3',2':4,5]pyrrolo[2,3-d]pyrimidines, which exhibited low micromolar or submicromolar activities against a broad panel of cancer and leukemia cell lines, as well as some antiviral activity against HCV, demonstrating the therapeutic potential of thienopyrimidine derivatives (Tichy et al., 2017).

Optical Functions

The optical functions of 9-Methyl-3-Thiophen-2-YI-Thieno[3,2e][1,2,4]Thriazolo[4,3c]Pyrimidine-8-Carboxylic Acid Ethyl Ester crystals have been studied through an ab initio investigation. This research into thienopyrimidine derivatives' optical constants provides insights into their electronic structure and potential applications in materials science (Reshak et al., 2012).

Mechanism of Action

Thienopyrimidine derivatives, such as “9-(4-methylphenyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine”, have been found to inhibit various enzymes and pathways . This includes the action of some enzymes including protein kinases (PKs) . PKs are one of the pathways that can be inhibited in cancer treatment to solve a variety of cellular communication problems .

Future Directions

Thienopyrimidine derivatives are widely represented in medicinal chemistry and have various biological activities . They hold a unique place between fused pyrimidine compounds . The future research directions could involve the development of more potent thienopyrimidine derivatives and further investigation of their biological activities and mechanisms of action .

properties

IUPAC Name

12-(4-methylphenyl)-10-thia-3,4,5,6,8-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5S/c1-8-2-4-9(5-3-8)10-6-19-13-11(10)12-15-16-17-18(12)7-14-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNIBJNLZFMQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C4=NN=NN4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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